molecular formula C21H16Cl2N2O B2363528 2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile CAS No. 478246-06-9

2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile

Cat. No.: B2363528
CAS No.: 478246-06-9
M. Wt: 383.27
InChI Key: CLWYJRXFBBGFIK-UHFFFAOYSA-N
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Description

2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a pyridinyl group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile typically involves multiple steps, starting with the preparation of the dichlorobenzyl and pyridinyl intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorobenzyl derivatives and pyridinyl-containing molecules. Examples include:

  • 2,4-Dichlorobenzyl alcohol
  • 2,6-Dichlorobenzyl chloride
  • 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulphonyl)-3H-benzimidazole-5-carboxamide

Uniqueness

What sets 2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O/c1-14-17(13-18-19(22)3-2-4-20(18)23)21(26)10-12-25(14)16-7-5-15(6-8-16)9-11-24/h2-8,10,12H,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWYJRXFBBGFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)CC#N)CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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